tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound, which is then converted to its N-Boc derivative. Subsequent reduction of the aldehyde group with sodium borohydride in methanol yields an alcohol, which is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate
- 1-Piperidinecarboxylic acid, 4-tert-Butyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]
Uniqueness
tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-2,3-dihydropyrrolo[2,3-c]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-5-4-8-9(14)6-13-7-10(8)15/h6-7,15H,4-5H2,1-3H3 |
InChI Key |
XHTXISJZFDHGDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=NC=C21)O |
Origin of Product |
United States |
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